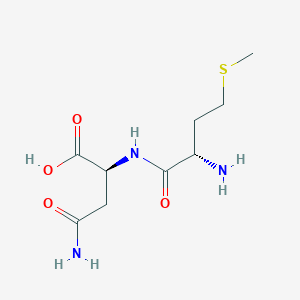
H-Met-asn-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Met-asn-OH: is a polypeptide composed of methionine and asparagine. It is often identified through peptide screening, a research tool that pools active peptides primarily by immunoassay . This compound has a molecular formula of C₉H₁₇N₃O₄S and a molecular weight of 263.31 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: H-Met-asn-OH can be synthesized using solid-phase peptide synthesis (SPPS), a method that involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The process typically uses fluorenylmethyloxycarbonyl (Fmoc) chemistry, where the Fmoc group protects the amino group of the amino acids during the synthesis . The Fmoc group is removed by treatment with piperidine, allowing the next amino acid to be added .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: H-Met-asn-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Substituted peptides with modified side chains.
Aplicaciones Científicas De Investigación
H-Met-asn-OH has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of H-Met-asn-OH involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions . It can also modulate signaling pathways such as Keap1-Nrf2/ARE and PI3K/Akt/mTOR, which are involved in cellular responses to oxidative stress .
Comparación Con Compuestos Similares
L-methionine asparagine hydroxyproline (LMAHP): A structural isomer of H-Met-asn-OH that differs in chirality.
Methionylasparagin: Another peptide with similar amino acid composition.
Uniqueness: this compound is unique due to its specific sequence and the presence of methionine and asparagine, which confer distinct biochemical properties. Its ability to participate in various chemical reactions and its broad range of applications in research and industry make it a valuable compound .
Propiedades
Fórmula molecular |
C9H17N3O4S |
|---|---|
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H17N3O4S/c1-17-3-2-5(10)8(14)12-6(9(15)16)4-7(11)13/h5-6H,2-4,10H2,1H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1 |
Clave InChI |
JMEWFDUAFKVAAT-WDSKDSINSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
SMILES canónico |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


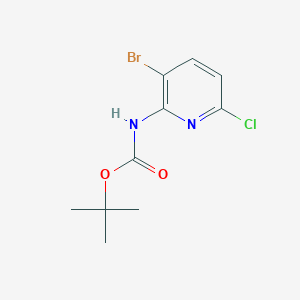
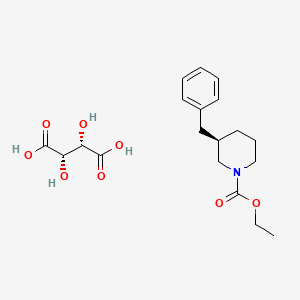
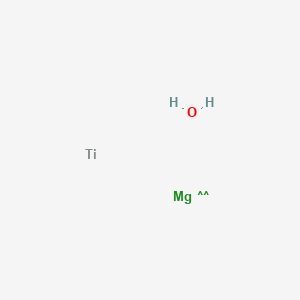
![(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid](/img/structure/B12337718.png)
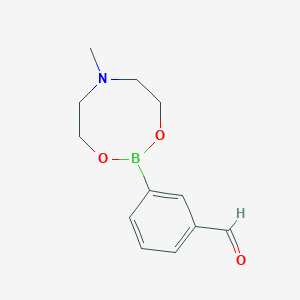
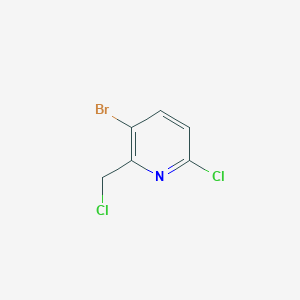
![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)
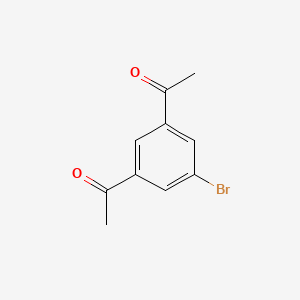
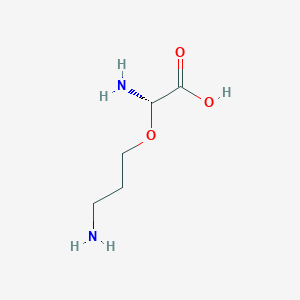
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
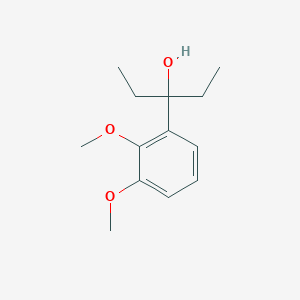
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)

![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)
